Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

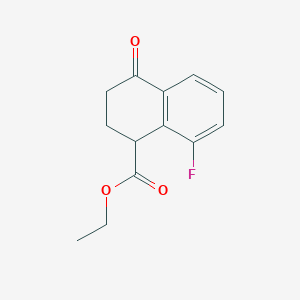

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a tetrahydronaphthalene core with a fluorine substituent at position 8, an ethyl ester at position 1, and a ketone group at position 3.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-fluoro-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c1-2-17-13(16)9-6-7-11(15)8-4-3-5-10(14)12(8)9/h3-5,9H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFOVUZVFGSDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications.

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities. The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.

Biochemical Analysis

Biochemical Properties

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The interaction between this compound and these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from carrying out its normal function.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound is known to bind to the active sites of enzymes, thereby inhibiting their activity. The binding interactions are primarily mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as disruptions in normal cellular function. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as oxidoreductases and kinases, which play key roles in these pathways. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of various metabolites, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound is primarily localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial metabolism. Additionally, this compound may undergo post-translational modifications that direct it to other cellular compartments, such as the nucleus or endoplasmic reticulum, where it can influence gene expression and protein synthesis.

Biological Activity

Ethyl 8-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 405196-40-9) is a synthetic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including antiviral properties, synthesis of derivatives, and potential pharmacological applications.

Chemical Structure and Properties

This compound features a unique tetrahydronaphthalene core with a fluoro substituent and a carboxylate ester functional group. Its molecular formula is C13H13FO3, with a molecular weight of approximately 238.25 g/mol. The structural formula is represented as follows:

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. Preliminary studies have focused on its effects against viruses such as influenza A and Coxsackie B4 . The compound can be utilized to synthesize derivatives that demonstrate inhibitory activity against these specific viruses. For instance:

- IC50 Values : Derivatives synthesized from this compound have shown promising IC50 values in inhibiting viral replication.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing novel heterocyclic compounds with potential biological activities. The synthesis involves complex organic reactions, including:

- Formation of diazenyl derivatives.

- Reactions with various amines to yield compounds with enhanced pharmacological properties.

Antibiotic Development

This compound plays a significant role in the synthesis of fluoroquinolone antibiotics . The compound undergoes various chemical transformations such as esterification under acidic conditions to produce effective antibiotics against a broad spectrum of bacterial infections.

Interaction Studies

Studies have been conducted to evaluate how this compound interacts with specific enzymes or receptors involved in metabolic pathways. These interactions are crucial in understanding its mechanism of action and potential therapeutic effects.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene | Similar naphthalene core; lacks fluorine | More methyl groups; different reactivity |

| Oxolinic Acid | Related structure with different functional groups | Primarily used as an antibacterial agent |

| 5-Fluoro-N-(naphthalenesulfonyl)glycine | Contains a naphthalene ring; different substituents | Used in pharmaceutical applications |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays. For instance:

- Antiviral Assays : In vitro testing demonstrated significant inhibition of viral replication at specific concentrations.

- Antibacterial Activity : Compounds derived from the original structure showed enhanced antibacterial properties against resistant strains.

Comparison with Similar Compounds

Substituent Variations at Position 8

Ethyl 8-Methoxy-1-Methyl-4-Oxo Analogs ():

The methoxy group (OCH₃) at position 8 introduces steric bulk and reduced electronegativity compared to fluorine. This substitution likely alters electronic properties, such as resonance effects, which could reduce binding affinity in targets sensitive to electron-withdrawing groups. The ethyl ester and methyl group at position 1 in these analogs (e.g., Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate) may enhance lipophilicity compared to the fluoro derivative .Methyl 4-Oxo-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate ():

This compound lacks both the 8-fluoro and 1-methyl substituents. The absence of fluorine reduces metabolic stability, as fluorination typically resists oxidative degradation. The methyl ester (vs. ethyl) may lower molecular weight (C₁₂H₁₂O₃, MW 204.23 g/mol) and slightly increase aqueous solubility compared to ethyl esters .

Ester Group Modifications

- Methyl 3-(3-Chloropropyl)-2-Oxo Analogs ():

The methyl ester and 3-chloropropyl chain in methyl 3-(3-chloropropyl)-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate introduce polarizable chlorine and a flexible alkyl chain. These features could enhance interactions with hydrophobic protein pockets but reduce metabolic stability due to the labile ester and chlorine groups. Purification via 5% ethyl acetate/hexanes suggests moderate polarity .

Core Structure Derivatives

- 1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid and Derivatives ():

Compounds like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its amide/nitrile derivatives lack the 4-oxo and ester groups. The carboxylic acid (pKa ~4-5) would ionize at physiological pH, increasing water solubility but limiting blood-brain barrier penetration. The nitrile group (C≡N) in 1,2,3,4-tetrahydronaphthalene-1-carbonitrile may confer metabolic resistance but introduce toxicity risks .

Physicochemical and Pharmacokinetic Implications

| Property | Ethyl 8-Fluoro-4-Oxo-1,2,3,4-THNC | Ethyl 8-Methoxy-1-Methyl Analog | Methyl 4-Oxo-1,2,3,4-THNC |

|---|---|---|---|

| Molecular Weight (g/mol) | ~238.23 (estimated) | 262.30 | 204.23 |

| Key Substituents | 8-F, 4-O, ethyl ester | 8-OCH₃, 1-CH₃, ethyl ester | 4-O, methyl ester |

| Lipophilicity (LogP) | Higher (due to F) | Moderate (OCH₃ adds polarity) | Lower (methyl ester) |

| Metabolic Stability | High (fluorine resists oxidation) | Moderate (OCH₃ may undergo demethylation) | Low (methyl ester hydrolysis) |

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 8-fluoro-4-oxo-tetrahydronaphthalene carboxylate derivatives?

Answer: A key approach involves formal [4+2] cycloaddition reactions between homophthalic anhydrides and imines. For example:

- Reaction setup : Dry CHCl as solvent, PrNEt as a base, and stoichiometric control of reactants (e.g., imine-to-anhydride ratio 1:1.2) .

- Workup : Quenching with HCl, extraction with CHCl, and esterification using TMSCHN/CHOH to yield the ethyl ester .

- Characterization : 1H/13C NMR for regiochemical confirmation (e.g., δ ~128–127 ppm for aromatic protons, δ ~52 ppm for ester carbons) and HRMS for molecular weight validation (e.g., m/z 538.1670 [M+H]+) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- 1H/13C NMR : Assignments focus on distinguishing fluorinated aromatic protons (δ ~6.5–7.5 ppm) and ester carbonyl carbons (δ ~170 ppm). Substituent-induced deshielding effects are analyzed to confirm regiochemistry .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHFO) with <2 ppm error tolerance .

- IR Spectroscopy : Used to identify carbonyl stretches (~1740 cm for ester groups) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in cycloaddition reactions involving fluorinated tetrahydronaphthalene derivatives?

Answer:

- Steric and electronic modulation : Electron-withdrawing groups (e.g., -F at C8) enhance regioselectivity by polarizing the anhydride’s carbonyl groups. Steric hindrance from bulky substituents (e.g., aryl groups) directs facial selectivity .

- Solvent and temperature : Non-polar solvents (e.g., CHCl) and low temperatures (0–25°C) favor kinetic control, reducing side reactions .

- Monitoring : Real-time LC-MS tracks intermediates to adjust reaction conditions dynamically .

Q. What crystallographic challenges arise during X-ray structure determination, and how are they resolved?

Answer:

- Disorder in crystal packing : Fluorine’s high electronegativity can disrupt hydrogen-bonding networks, leading to disordered regions. SHELXL refinement with TWIN/BASF commands is used to model split positions .

- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R_2$$^2(8) dimers, which stabilize the lattice. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

- Example : For a related compound, C28H28O7, refinement with SHELX yielded R = 0.0626, with anisotropic displacement parameters for fluorine atoms .

Q. How do conflicting NMR and crystallographic data arise, and how are they reconciled?

Answer:

- Dynamic effects in solution : Conformational flexibility (e.g., ring puckering) may average NMR signals, whereas crystallography captures static structures. Variable-temperature NMR (e.g., 298 K vs. 100 K) identifies dynamic processes .

- Crystallographic artifacts : Twinning or poor diffraction may misrepresent bond lengths. Cross-validation with DFT-optimized geometries (e.g., B3LYP/6-31G*) resolves discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.